N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide
Description
N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide is a compound that belongs to the class of azetidines and pyridine carboxamides Azetidines are four-membered nitrogen-containing heterocycles, while pyridine carboxamides are derivatives of pyridine with an amide functional group
Properties
IUPAC Name |
N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(16)15-6-9(7-15)13-12(18)10-4-3-5-11(17)14(10)2/h3-5,9H,6-7H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDLZEDNGSNKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)NC(=O)C2=CC=CC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that have been addressed through recent improvements in reaction protocols.
Another approach involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridines. This method can yield N-(pyridin-2-yl)amides under mild and metal-free conditions using I2 and TBHP in toluene . The reaction conditions are optimized to promote C–C bond cleavage, which is crucial for the formation of the desired amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. Additionally, the development of cost-effective and environmentally friendly processes would be a priority for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with altered oxidation states. Substitution reactions can result in the formation of new compounds with different substituents.
Scientific Research Applications
N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or pharmaceuticals. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine carboxamide structure and have similar biological and chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable applications in medicinal chemistry.
Uniqueness
N-(1-acetylazetidin-3-yl)-1-methyl-6-oxopyridine-2-carboxamide is unique due to its combination of azetidine and pyridine carboxamide structures. This dual functionality provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
